2-(4-Acetylphenyl)pyridin-4(1H)-one
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Overview
Description
2-(4-Acetylphenyl)pyridin-4(1H)-one is an organic compound that belongs to the class of pyridinones This compound is characterized by the presence of a pyridinone ring substituted with a 4-acetylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Acetylphenyl)pyridin-4(1H)-one typically involves the reaction of 4-aminoacetophenone with isobenzofuran-1,3-dione in boiling acetic acid. This reaction produces 2-(4-acetylphenyl)isoindoline-1,3-dione, which is then reacted with thiosemicarbazide to afford 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis methods used in laboratory settings can be scaled up for industrial applications. This typically involves optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-Acetylphenyl)pyridin-4(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the acetyl group or the pyridinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, often under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-(4-Acetylphenyl)pyridin-4(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Acetylphenyl)pyridin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share a similar pyridine ring structure and have been studied for their anti-fibrotic activities.
1H-pyrazolo[3,4-b]pyridine derivatives: These compounds also contain a pyridine ring and are used in various synthetic applications.
Properties
IUPAC Name |
2-(4-acetylphenyl)-1H-pyridin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-9(15)10-2-4-11(5-3-10)13-8-12(16)6-7-14-13/h2-8H,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITEZRRVCUMLCKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC(=O)C=CN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40692529 |
Source
|
Record name | 2-(4-Acetylphenyl)pyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40692529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261991-44-9 |
Source
|
Record name | 2-(4-Acetylphenyl)pyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40692529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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